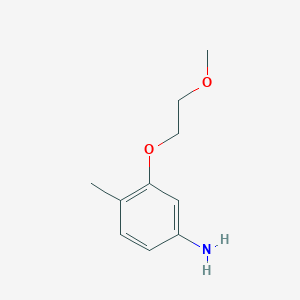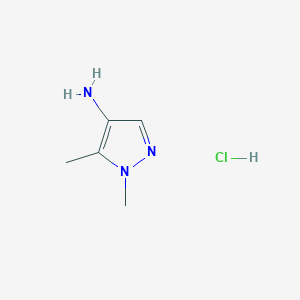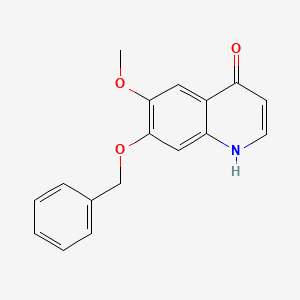
3-(2-Methoxyethoxy)-4-methylaniline
描述
The compound "3-(2-Methoxyethoxy)-4-methylaniline" is a derivative of aniline, which is an aromatic amine. Aniline derivatives are important in various chemical industries and are used as intermediates in the synthesis of dyes, pharmaceuticals, and polymers. The presence of methoxyethoxy and methyl groups in the compound suggests that it may have unique physical and chemical properties, as well as reactivity patterns that could be useful in specialized chemical syntheses.
Synthesis Analysis
The synthesis of aniline derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of related compounds such as 4-methoxyaniline has been achieved through electropolymerization, which involves the polymerization kinetics and phenazine insertion at low monomer concentrations . Similarly, the synthesis of (E)-N-((2-ethoxynaphthalen-1-yl)methylene)-3-methylaniline involves the use of single-crystal X-ray diffraction and spectroscopic analysis . These methods could potentially be adapted for the synthesis of "3-(2-Methoxyethoxy)-4-methylaniline" by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of aniline derivatives is crucial in determining their reactivity and properties. For example, the molecular geometries, intra- and inter-molecular interactions of compounds like (E)-N-((2-ethoxynaphthalen-1-yl)methylene)-3-methylaniline have been elucidated using X-ray crystallography . Similarly, the structure of 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide has been analyzed using X-ray diffraction and density functional theory (DFT) calculations . These techniques could be employed to determine the molecular structure of "3-(2-Methoxyethoxy)-4-methylaniline" and predict its behavior in various chemical contexts.
Chemical Reactions Analysis
The reactivity of aniline derivatives can vary significantly depending on the substituents attached to the aromatic ring. For instance, the presence of a methoxy group can influence the outcome of reactions, as seen in the case of 4-methoxyaniline, which yielded unexpected products when reacted with methyl comenate . The synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline from 4-methoxyaniline through cyclization, nitration, and chlorination steps also highlights the reactivity of methoxy-substituted anilines . These reactions could provide insights into the types of chemical transformations that "3-(2-Methoxyethoxy)-4-methylaniline" might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of aniline derivatives are influenced by their molecular structure. The electropolymerization of 2-methoxyaniline, for example, results in a polymer with specific resistivity and redox properties . The spectroscopic properties and non-linear optical properties of compounds like (E)-N-((2-ethoxynaphthalen-1-yl)methylene)-3-methylaniline have been characterized using various spectroscopic and computational methods . Additionally, the antioxidant properties of 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide have been determined using DPPH free radical scavenging tests . These studies could be used as a reference to predict and analyze the properties of "3-(2-Methoxyethoxy)-4-methylaniline".
安全和危害
未来方向
Functional polymers, including those related to “3-(2-Methoxyethoxy)-4-methylaniline”, have been an important field of research in recent years. With the development of controlled polymerization methods, block-copolymers of defined structures and properties could be obtained . The potential applications of these studies are applicable for biomedical applications such as drug delivery .
作用机制
Target of Action
It is suggested that the compound may have a similar mode of action to other glyme members (mono-, di-, and triglyme), which share the same toxic mode of action .
Mode of Action
It is known that second-generation antisense oligonucleotides (asos) with protective nucleotides, such as 2′ o -methoxyethyl, have led to dramatic advances for biological stability, which consequently provided longer half-lives in target tissues compared to conventional asos .
Biochemical Pathways
It is part of a type of redox-active polymer semiconductor, which has shown high performance in organic electrochemical transistors (oect) devices for biosensing functions .
Pharmacokinetics
It is known that second-generation asos with protective nucleotides, such as 2′ o -methoxyethyl, have led to dramatic advances for biological stability, which consequently provided longer half-lives in target tissues compared to conventional asos .
Result of Action
It is part of a type of redox-active polymer semiconductor, which has shown high performance in oect devices for biosensing functions .
Action Environment
It is known that the stability and efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
属性
IUPAC Name |
3-(2-methoxyethoxy)-4-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-8-3-4-9(11)7-10(8)13-6-5-12-2/h3-4,7H,5-6,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKZWBQUSFWDHJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)OCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(5-Methyl-1H-benzimidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B3022033.png)



![[(4-Phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride](/img/structure/B3022039.png)
![((1S,3S,4S)-3-bromo-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid hydrate](/img/structure/B3022041.png)

![5-{2-[(4-Fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-amine](/img/structure/B3022046.png)



